molecular formula C11H13N3 B3308359 3-(4,5-dimethyl-1H-imidazol-2-yl)aniline CAS No. 937685-61-5

3-(4,5-dimethyl-1H-imidazol-2-yl)aniline

Cat. No. B3308359
CAS RN: 937685-61-5
M. Wt: 187.24 g/mol
InChI Key: ZTSRKENYTCXROD-UHFFFAOYSA-N
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Description

“3-(4,5-dimethyl-1H-imidazol-2-yl)aniline” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It has become an important synthon in the development of new drugs . Shobhashana et al. synthesized 6-substituted-3-(4,5-diphenyl-1H-imidazol-2-yl)-2-(4-substituted phenoxy) quinoline .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Chemical Fixation of CO2 with Aniline Derivatives

Aniline derivatives, including those similar to "3-(4,5-dimethyl-1H-imidazol-2-yl)aniline," have been investigated for their potential in chemical fixation of CO2. These studies explore the conversion of CO2 into value-added chemicals, highlighting the synthesis of benzene-fused azole compounds (such as benzimidazoles, benzothiazoles, and benzimidazolones) from anilines and CO2. This process represents an environmentally friendly and economical approach to utilizing CO2 as a renewable resource in organic synthesis, suggesting potential applications in the development of natural and biologically active azole derivatives (Vessally et al., 2017).

Imidazole Derivatives as Therapeutic Agents

Imidazole derivatives exhibit a wide range of significant pharmacological activities, making them subjects of scientific investigation for potential therapeutic applications. Research indicates that these compounds, including structures related to "this compound," have shown appreciable anti-infective potential. The exploration of imidazole chemistry, synthetic methods, and biological activity profiles suggests that these derivatives could be key in developing new therapeutic agents, emphasizing their role in medicinal chemistry (Sharma et al., 2016).

Electrochemical Applications

Imidazole derivatives have also found applications in electrochemical technologies, including energy storage and electroplating. Studies review the progress in using haloaluminate room-temperature ionic liquids (RTILs), which include imidazole-based ILs, for electrochemical applications. This highlights the potential of imidazole derivatives in developing novel electrochemical systems, indicating a possible avenue for the application of compounds like "this compound" in energy storage technologies (Tsuda et al., 2017).

Corrosion Inhibition

Imidazole derivatives, including aniline-based compounds, are extensively utilized as corrosion inhibitors due to their effective adsorption onto metal surfaces and formation of protective films. Their structural properties enable them to serve as potent inhibitors in various industrial applications, suggesting the relevance of "this compound" in corrosion protection contexts (Sriplai & Sombatmankhong, 2023).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Therefore, there is a great importance of heterocyclic ring containing drugs . In the future, more research could be done to explore the potential of imidazole derivatives in drug development.

properties

IUPAC Name

3-(4,5-dimethyl-1H-imidazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-7-8(2)14-11(13-7)9-4-3-5-10(12)6-9/h3-6H,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSRKENYTCXROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC(=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4,5-dimethyl-1H-imidazol-2-yl)aniline
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3-(4,5-dimethyl-1H-imidazol-2-yl)aniline
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3-(4,5-dimethyl-1H-imidazol-2-yl)aniline
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3-(4,5-dimethyl-1H-imidazol-2-yl)aniline
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3-(4,5-dimethyl-1H-imidazol-2-yl)aniline
Reactant of Route 6
3-(4,5-dimethyl-1H-imidazol-2-yl)aniline

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